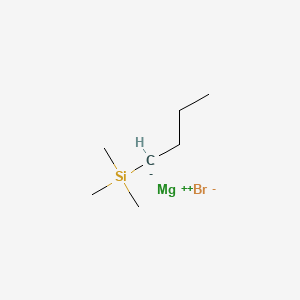
magnesium;butyl(trimethyl)silane;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;butyl(trimethyl)silane;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of magnesium, butyl, trimethylsilane, and bromide groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butyl(trimethyl)silane;bromide typically involves the reaction of an alkyl bromide with magnesium metal. This process is known as the Grignard reaction. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
R-Br+Mg→R-MgBr
In this case, the alkyl bromide is butyl(trimethyl)silane bromide, which reacts with magnesium to form the desired Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Magnesium;butyl(trimethyl)silane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, the reaction with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively .
Scientific Research Applications
Magnesium;butyl(trimethyl)silane;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium;butyl(trimethyl)silane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilane group can influence the reactivity and selectivity of the reagent .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;ethyl(trimethyl)silane;bromide
- Magnesium;propyl(trimethyl)silane;bromide
- Magnesium;butyl(trimethyl)silane;chloride
Uniqueness
Magnesium;butyl(trimethyl)silane;bromide is unique due to the presence of the butyl group, which can provide different steric and electronic properties compared to other alkyl groups. This can influence the reactivity and selectivity of the reagent in various chemical reactions .
Properties
CAS No. |
89836-42-0 |
|---|---|
Molecular Formula |
C7H17BrMgSi |
Molecular Weight |
233.50 g/mol |
IUPAC Name |
magnesium;butyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h7H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
OSQPJSJMTYGUAO-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH-][Si](C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















